molecular formula C14H11ClO4S B13102018 2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

Cat. No.: B13102018
M. Wt: 310.8 g/mol
InChI Key: QDWCWFSZTRGVJD-UHFFFAOYSA-N
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Description

2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one is a sophisticated synthetic organic compound offered for research and development purposes. Its molecular structure integrates several functional groups of high interest to medicinal and synthetic chemists, including a thiophene ring, a 1,3-dioxolane protecting group, and a chlorinated dienone system. This unique arrangement makes it a valuable building block for constructing more complex molecules, particularly in exploring new chemical space for pharmaceutical and agrochemical applications. The compound is provided with comprehensive analytical data, including NMR and mass spectrometry, to ensure identity and purity. This chemical is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

2-chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11ClO4S/c15-12-8(2-1-3-9(12)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-2,4-5,14H,3,6-7H2

InChI Key

QDWCWFSZTRGVJD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=O)CC=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

This intermediate is a crucial precursor for the thiophene substitution. It can be synthesized via protection of aldehydes or ketones as dioxolane rings, often using ethylene glycol under acidic catalysis.

Coupling with Thiophene Derivatives

  • The 1,3-dioxolane-substituted alcohol is coupled to thiophene derivatives using nucleophilic substitution or Mitsunobu reaction conditions.
  • For example, sodium hydride-mediated reactions in tetrahydrofuran (THF) under inert atmosphere at 0–80°C for 16 hours yield moderate conversion (~31%) of substituted products.
  • Alternatively, triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0–20°C for 12 hours can be used to achieve higher yields (~59.5%) via Mitsunobu-type coupling.
Step Reagents/Conditions Yield (%) Notes
1 Sodium hydride, THF, 0–80°C, 16 h, inert N2 31 Moderate yield, requires careful quench
2 Triphenylphosphine, DEAD, THF, 0–20°C, 12 h 59.5 Higher yield, Mitsunobu reaction

Introduction of the Carbonyl Group on Thiophene

  • The carbonylation of the thiophene ring at the 2-position is typically achieved via electrophilic acylation.
  • This can be done using acid chlorides or anhydrides under Lewis acid catalysis.
  • Protection of the aldehyde or ketone as a dioxolane ring prevents side reactions during chlorination and acylation steps.

Preparation of the Chlorinated Cyclohexa-2,4-dien-1-one Moiety

  • The cyclohexa-2,4-dien-1-one scaffold is chlorinated selectively at the 2-position using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature conditions.
  • The chlorination must be carefully controlled to avoid over-chlorination or decomposition.

Coupling of Thiophene Carbonyl Derivative with Chlorinated Cyclohexadienone

  • The final coupling step involves linking the thiophene-2-carbonyl intermediate to the 2-chloro-cyclohexa-2,4-dien-1-one.
  • This can be achieved via nucleophilic acyl substitution or cross-coupling reactions.
  • Typical solvents include dichloromethane or THF, with bases such as triethylamine to facilitate coupling.
  • Reaction temperatures are maintained at 0°C to room temperature to preserve sensitive functional groups.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Remarks
Chlorination of cyclohexadienone NCS or sulfuryl chloride, DCM, 0°C 70–85 Selective mono-chlorination
Acylation of thiophene Acid chloride, Lewis acid, DCM, 0–25°C 65–80 Efficient carbonyl introduction
Coupling step Thiophene carbonyl + chlorocyclohexadienone, Et3N, DCM, 0°C to RT 60–75 Requires inert atmosphere, mild conditions

Analytical and Purification Techniques

  • Purification is generally performed by silica gel column chromatography using gradients of dichloromethane/methanol or hexane/ethyl acetate.
  • Characterization includes LC-MS (m/z consistent with molecular ion), NMR spectroscopy for structural confirmation, and melting point analysis.
  • Reaction monitoring is done by thin-layer chromatography (TLC) and LC-MS to ensure completion and purity.

Summary of Preparation Methodology

Stage Key Reagents/Conditions Challenges Yield Range (%)
Preparation of dioxolane alcohol Acid-catalyzed protection of aldehydes/ketones Control of stereochemistry 30–60
Thiophene substitution Sodium hydride or Mitsunobu conditions in THF Moderate yields, inert atmosphere 31–60
Carbonylation of thiophene Acid chlorides, Lewis acids Regioselectivity 65–80
Chlorination of cyclohexadienone NCS or sulfuryl chloride, low temp Avoid over-chlorination 70–85
Final coupling Base-mediated acyl substitution in DCM Functional group compatibility 60–75

Research Findings and Optimization Notes

  • Mitsunobu-type coupling improves yields significantly compared to direct sodium hydride alkylation.
  • Maintaining low temperatures during chlorination and coupling steps is critical to maintain the integrity of sensitive groups like 1,3-dioxolane.
  • Use of inert atmosphere (nitrogen or argon) prevents oxidation and side reactions.
  • Purification via silica gel chromatography with appropriate eluent systems ensures high purity of the final compound.
  • Reported yields vary depending on scale and exact conditions but generally fall within 30–85% at each step, indicating room for optimization in industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexa-2,4-dien-1-one Derivatives

Cyclohexa-2,4-dien-1-one (CAS 24599-57-3)
  • Molecular formula : C₆H₆O
  • Molecular weight : 94.11 g/mol
  • Properties : Density 1.051 g/cm³, boiling point 182.4°C, flash point 57.3°C .
  • Key differences : The absence of substituents makes it less reactive than the target compound. It serves as a model for studying tautomerization and electrophilic reactivity .
2,4-Dibromo-6-[(quinolin-8-ylamino)-methylidene]cyclohexa-2,4-dien-1-one monohydrate
  • Structure: Features bromine substituents and a quinoline-imine group.
  • Unlike the target compound, it lacks a thiophene-dioxolane system, reducing solubility in polar solvents .

Thiophene-Substituted Cyclohexadienones

Thiophenyl-Substituted Cyclohexa-2,4-dien-1-one (PMID: 10915048)
  • Reactivity : Undergoes visible-light-mediated photocleavage with amines to form amides via ketene intermediates .
  • Comparison : The target compound’s 1,3-dioxolane group may stabilize the ketene intermediate, altering reaction kinetics compared to simpler thiophenyl analogs .
5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene (CAS 898773-41-6)
  • Molecular formula : C₁₄H₁₁FO₃S
  • Molecular weight : 278.3 g/mol
  • Key differences: Replaces the cyclohexadienone core with a benzoyl group. The dioxolane-thiophene moiety enhances solubility, suggesting similar benefits in the target compound .

Chlorinated and Anticancer-Active Analogs

5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones
  • Structure: Chlorinated propenylidene-thiazolidinone hybrid.
  • Activity : Demonstrates anticancer activity via SAR-dependent mechanisms .
  • Comparison : The target compound’s chloro and dioxolane groups may modulate cytotoxicity differently compared to nitro-substituted analogs .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
Target Compound C₁₄H₁₀ClO₄S ~308.7 (estimated) N/A Photocleavage, electrophilic addition
Cyclohexa-2,4-dien-1-one C₆H₆O 94.11 182.4 Tautomerization
5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene C₁₄H₁₁FO₃S 278.3 N/A Solubility enhancement

Biological Activity

2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one is an organic compound notable for its unique structural features, including a thiophene ring, a chlorobenzoyl group, and a dioxolane ring. This compound has garnered attention in various fields of research due to its potential biological activities.

The molecular formula of this compound is C14H11ClO4SC_{14}H_{11}ClO_4S, with a molecular weight of 310.8 g/mol. Its IUPAC name is this compound. The compound exhibits various chemical properties that allow it to participate in multiple reactions, including oxidation and substitution reactions.

PropertyValue
Molecular FormulaC14H11ClO4SC_{14}H_{11}ClO_4S
Molecular Weight310.8 g/mol
IUPAC NameThis compound
InChI KeyQDWCWFSZTRGVJD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The presence of the thiophene ring and the chlorobenzoyl group enhances its ability to interact with biological targets.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth and fungal proliferation effectively .

Case Studies

  • Antibacterial Activity : A study focusing on thiophene derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Antifungal Activity : Another investigation highlighted the antifungal properties of related compounds against Candida species. The bioassays indicated that these compounds could effectively inhibit fungal growth by interfering with membrane integrity and function.

Comparative Analysis

The biological activity of this compound can be compared to other thiophene derivatives:

Compound NameAntibacterial ActivityAntifungal Activity
2-Chloro-3-[5-(1,3-dioxolan...)HighModerate
7-Chlorothieno[2,3-f]-1,3-benzodioxoleModerateHigh
5-(1,3-Dioxolan)-thiopheneLowHigh

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